2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQSMQISILQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Moiety: The pyridine-2-ylmethyl group can be introduced via nucleophilic substitution reactions, often using pyridine-2-carboxaldehyde or its derivatives.
Urea Formation: The urea linkage is formed by reacting the intermediate with 4-chlorophenyl isocyanate under controlled conditions to ensure the selective formation of the desired urea derivative.
Final Coupling: The final step involves coupling the thiazole and pyridine intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxamides ()
A series of N-substituted thiazole carboxamides, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives, share structural similarities with the target compound but differ in key substituents (Table 1). These analogs prioritize a 4-pyridinyl group at the thiazole C2 position and a methyl group at C4, whereas the target compound features a 4-chlorophenyl-ureido group at C2 and a pyridin-2-ylmethyl amide at C3.
Key Observations :
- Methyl substitution at C4 in analogs could reduce steric hindrance compared to the bulkier pyridin-2-ylmethyl group in the target compound.
Thienopyridine Derivatives with Anti-Leishmanial Activity ()
The compound N-(4-chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine () shares the 4-chlorophenyl motif but replaces the thiazole core with a thienopyridine system. This structural variation significantly alters electronic properties and ring planarity, which may influence bioactivity (Table 2).
Table 2: Heterocycle and Pharmacophore Comparison
Key Observations :
- The 4-chlorophenyl group is a common pharmacophore in both compounds, suggesting its role in enhancing target affinity or metabolic stability.
- The thienopyridine core in enables supramolecular helical chain formation via N–H⋯N hydrogen bonds, a feature absent in rigid thiazole systems .
Biological Activity
The compound 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a complex organic molecule characterized by its thiazole core and various functional groups, including a chlorophenyl moiety and a pyridinylmethyl group. This structural composition suggests a potential for diverse biological activities, particularly in medicinal chemistry.
Structural Features and Synthesis
This compound features several key structural elements:
- Thiazole Ring : Known for its role in numerous bioactive compounds, the thiazole ring contributes significantly to the compound's pharmacological properties.
- Chlorophenyl Group : The presence of the chlorophenyl group may enhance lipophilicity and biological activity.
- Pyridinylmethyl Moiety : This group can interact with biological targets, potentially influencing the compound’s efficacy.
The synthesis of this compound typically involves multi-step organic reactions, allowing for the modification of functional groups to explore structure-activity relationships (SAR) .
Biological Activity Overview
Compounds containing thiazole rings have been associated with a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Antiviral
- Anti-inflammatory
The specific biological activity of This compound remains to be fully characterized, but it is expected to exhibit similar properties to other thiazole derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. In these studies, compounds were evaluated for their ability to induce apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 4e | 0.28 | Induces apoptosis via cell cycle arrest |
| 4i | 2.32 | Targets sarcoma cells in vivo |
These findings suggest that similar derivatives of This compound could also exhibit potent anticancer activity.
Antimicrobial Activity
Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity. For example, modifications in substituents can significantly enhance the efficacy against various pathogens. The structure-activity relationship indicates that specific functional groups can improve binding affinity to bacterial targets .
The proposed mechanisms by which thiazole derivatives exert their biological effects include:
- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in disease pathways.
- Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways, affecting cell survival and proliferation.
- Induction of Apoptosis : Compounds often induce programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and a pyridin-2-ylmethylamine group. For example, method A (as described in ) involves reacting acid precursors with amines under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt). Optimization includes monitoring reaction temperature (e.g., 0°C to room temperature), solvent selection (DMF or DCM), and purification via column chromatography. Yield improvements (6–39% in ) may require adjusting stoichiometry or using microwave-assisted synthesis .
- Characterization : Confirm purity (>98% HPLC) and structural integrity using H/C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis .
Q. How is the structural conformation of this compound validated, particularly regarding intramolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and non-covalent interactions. For example, highlights intramolecular N–H⋯N hydrogen bonds in similar thiazole derivatives, which stabilize planar fused-ring systems. Dihedral angles between aromatic rings (e.g., 4.4–59.1°) and hydrogen-bonded supramolecular assemblies (e.g., helical chains) should be analyzed .
- Complementary Techniques : DFT calculations can predict electronic properties, while IR spectroscopy validates functional groups (e.g., ureido C=O stretches) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the thiazole and pyridine moieties?
- Methodology : Synthesize analogs with variations in:
- The 4-chlorophenyl group (e.g., replacing Cl with F or CF to modulate lipophilicity) .
- The pyridin-2-ylmethylamine group (e.g., substituting with morpholine or piperazine for improved solubility) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays), plasma protein binding, and permeability (Caco-2/MDCK models). The trifluoromethyl group in analogous compounds () enhances metabolic stability, which could guide structural modifications .
- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability if poor solubility is observed (e.g., logP >3).
- In Vivo Models : Validate efficacy in disease-relevant models (e.g., murine leishmaniasis in ) with PK/PD correlation analysis .
Q. What experimental and computational approaches are suitable for resolving conflicting crystallographic and spectroscopic data?
- Methodology :
- Crystallographic Validation : Re-crystallize the compound under varying conditions (e.g., solvent polarity) to assess polymorphic forms. notes disorder in the chlorophenyl group, which may require refining occupancy ratios or using low-temperature XRD .
- Spectroscopic Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For example, H NMR signals for NH protons in the ureido group (δ ~10–12 ppm) should align with predicted chemical environments .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis while maintaining purity and yield?
- Flow Chemistry : Adopt continuous-flow systems (e.g., ) to enhance reproducibility and reduce side reactions. For example, the Omura-Sharma-Swern oxidation in flow improves safety and efficiency for sensitive intermediates .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates and optimize reaction endpoints .
Q. How can researchers leverage computational tools to predict and mitigate synthetic challenges?
- Retrosynthetic Planning : Use AI-driven platforms (e.g., Chematica) to identify feasible routes and avoid problematic steps (e.g., steric hindrance in bulky substituents).
- Reaction Optimization : Apply Design of Experiments (DoE) to statistically model variables (e.g., temperature, catalyst loading) and maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
